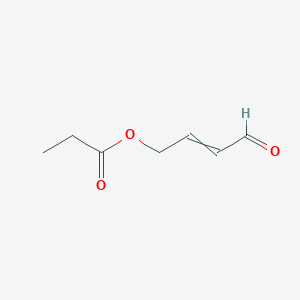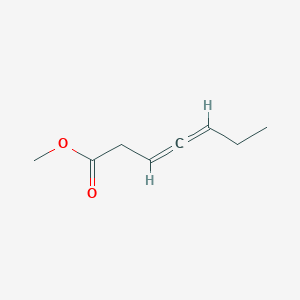
3,4-Heptadienoic acid, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Heptadienoic acid, methyl ester is an organic compound characterized by the presence of conjugated double bonds within its structure This compound is a derivative of heptadienoic acid, where the carboxylic acid group is esterified with methanol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Heptadienoic acid, methyl ester can be achieved through several methods. One common approach involves the esterification of 3,4-Heptadienoic acid with methanol in the presence of an acid catalyst. This reaction typically requires refluxing the mixture to drive the reaction to completion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 3,4-Heptadienoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
3,4-Heptadienoic acid, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of fine chemicals, flavors, and fragrances.
作用机制
The mechanism by which 3,4-Heptadienoic acid, methyl ester exerts its effects involves interactions with various molecular targets and pathways. For instance, in catalytic hydrogenation reactions, the compound undergoes reduction to form saturated esters. The presence of conjugated double bonds allows for specific interactions with catalysts, facilitating the desired transformations .
相似化合物的比较
Methyl trans-2,cis-4-Heptadienoate: Another ester with conjugated double bonds, similar in structure but differing in the position of double bonds.
Methyl sorbate: An ester with similar reactivity but different applications.
Methyl 2,4-decadienoate: Shares structural similarities but has distinct chemical properties and uses.
属性
CAS 编号 |
81981-06-8 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h4,6H,3,7H2,1-2H3 |
InChI 键 |
WQBYKRWNQFLJKR-UHFFFAOYSA-N |
规范 SMILES |
CCC=C=CCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



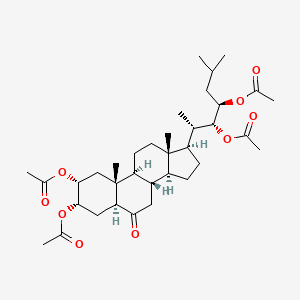
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14417092.png)
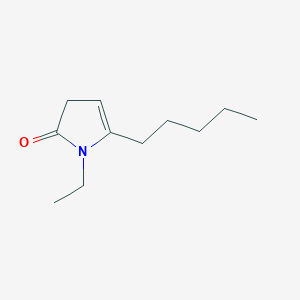
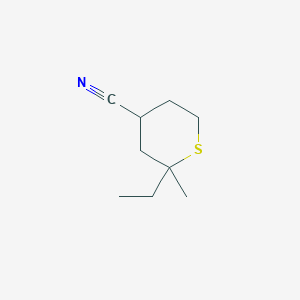
![Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate](/img/structure/B14417099.png)
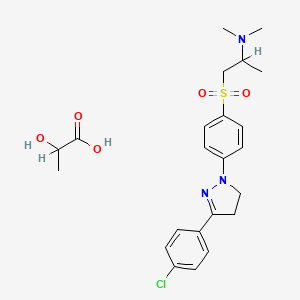
![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)
![N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine](/img/structure/B14417108.png)

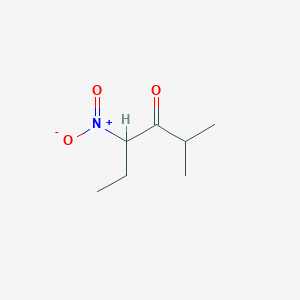
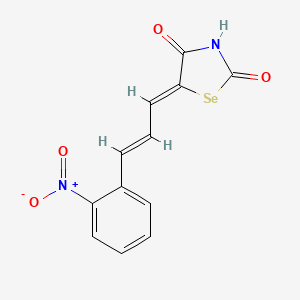
![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)
